molecular formula C10H8F2O3 B1392007 Ethyl 2,5-difluorobenzoylformate CAS No. 1049131-01-2

Ethyl 2,5-difluorobenzoylformate

Cat. No.: B1392007
CAS No.: 1049131-01-2
M. Wt: 214.16 g/mol
InChI Key: KGVVMDPRFGTZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-difluorobenzoylformate is an organic compound with the molecular formula C10H8F2O3. It is a derivative of difluorobenzoylformic acid and is known for its utility in various chemical synthesis processes. This compound is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and properties.

Synthetic Routes and Reaction Conditions:

  • From Difluorobenzoyl Chloride: One common synthetic route involves the reaction of difluorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is typically carried out at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

  • From Difluorobenzene: Another method involves the formylation of difluorobenzene using ethyl formate in the presence of a strong base like sodium hydride. This reaction is usually performed under anhydrous conditions to avoid hydrolysis of the formate ester.

Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form difluorobenzoylformic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Difluorobenzoylformic acid

  • Reduction: Ethyl difluorobenzyl alcohol or ethyl difluorobenzylamine

  • Substitution: Various substituted difluorobenzoylformates depending on the nucleophile used

Scientific Research Applications

Ethyl 2,5-difluorobenzoylformate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

  • Industry: this compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2,5-difluorobenzoylformate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Ethyl 2,5-difluorobenzoylformate is similar to other difluorobenzoylformates, such as Ethyl 2,4-difluorobenzoylformate and Ethyl 3,5-difluorobenzoylformate. These compounds differ in the position of the fluorine atoms on the benzene ring, which affects their chemical reactivity and properties. This compound is unique in its specific arrangement of fluorine atoms, which influences its suitability for certain applications.

Properties

IUPAC Name

ethyl 2-(2,5-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVMDPRFGTZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-difluorobenzoylformate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-difluorobenzoylformate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-difluorobenzoylformate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-difluorobenzoylformate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-difluorobenzoylformate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-difluorobenzoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.